Scientific Field: Oncology, specifically cancer imaging.
Summary of the Application: This compound is used in the preparation of carbon-11 iressa, a Positron Emission Tomography (PET) cancer imaging agent for the epidermal growth factor receptor tyrosine kinase.
Results or Outcomes: The outcome of this application is the production of a PET imaging agent that can be used to visualize and study certain types of cancer.
Scientific Field: Pharmaceutical Chemistry
Summary of the Application: This compound may be used in the synthesis of certain drugs
Results or Outcomes: The outcome of this application would be the production of pharmaceuticals. .
Scientific Field: Oncology
Summary of the Application: There is some evidence that compounds similar to “2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile” may have antitumor abilities.
Results or Outcomes: The results of these tests would provide valuable information about the potential antitumor abilities of these compounds.
Scientific Field: Organic Chemistry
Summary of the Application: This compound could potentially be used in various chemical synthesis processes
Results or Outcomes: The outcome of this application would be the production of various organic compounds. .
Summary of the Application: There is some evidence that compounds similar to “2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile” may be used in the synthesis of Gefitinib, a drug used for certain breast, lung and other cancers
Results or Outcomes: The results of these tests would provide valuable information about the potential use of these compounds in drug synthesis
2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile is a chemical compound with the molecular formula C₁₅H₂₁N₃O₃. It features a benzene ring substituted with an amino group, a methoxy group, and a propoxy chain that includes a morpholine moiety. This compound is notable for its role in medicinal chemistry, particularly in the development of pharmaceutical agents. Its structure allows for interactions with various biological targets, making it of interest in drug design.
The chemical behavior of 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile can be characterized by several types of reactions:
These reactions are typically facilitated by reagents such as sodium dithionite or other reducing agents, as seen in synthetic pathways related to its derivatives .
2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile exhibits significant biological activity, particularly as an inhibitor of certain kinases. Its structure allows it to interact with targets involved in cancer proliferation and other diseases. The compound has been studied for its potential therapeutic effects, including:
The synthesis of 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile typically involves several steps:
This multi-step synthetic route allows for the precise construction of the compound while ensuring high yields and purity .
The applications of 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile extend primarily into medicinal chemistry and pharmacology. Key applications include:
Interaction studies involving 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile focus on its binding affinity to various biological targets. These studies often utilize:
These studies are crucial for determining the therapeutic potential and safety profile of the compound .
Several compounds share structural similarities with 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile. Below is a comparison highlighting its uniqueness:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Gefitinib | Similar benzene structure; EGFR inhibitor | Specifically targets EGFR with high selectivity |
Erlotinib | Contains an aniline group; also an EGFR inhibitor | Different substituents affecting bioavailability |
Lapatinib | Contains a dichloro group; dual HER2/EGFR inhibitor | Broader target range compared to 2-Amino compound |
While all these compounds function primarily as kinase inhibitors, 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile's unique propoxy chain enhances its solubility and bioactivity profile, making it a valuable candidate in ongoing research .
2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile is systematically named as 2-amino-4-methoxy-5-(3-morpholin-4-ylpropoxy)benzonitrile (CAS 675126-27-9). This name reflects its core benzonitrile scaffold substituted with an amino group at position 2, a methoxy group at position 4, and a 3-morpholinopropoxy substituent at position 5. Synonyms include Gefitinib PI-2 and 2-amino-4-methoxy-5-(3-morpholin-4-ylpropoxy)benzonitrile.
The compound’s molecular formula is C₁₅H₂₁N₃O₃, with a molecular weight of 291.35 g/mol. The formula breakdown includes:
Property | Value |
---|---|
Molecular Formula | C₁₅H₂₁N₃O₃ |
Molecular Weight | 291.35 g/mol |
CAS Number | 675126-27-9 |
The ¹H NMR spectrum (DMSO-d₆) reveals key signals:
Proton Environment | δ (ppm) | Multiplicity |
---|---|---|
Morpholine CH₂ | 1.79 | m (2H) |
Morpholine CH₂ (bridge) | 2.36 | t (4H) |
Ether-linked CH₂ | 2.36 | t (2H) |
Morpholine OCH₂ | 3.56 | t (4H) |
Methoxy (OCH₃) | 3.73 | s (3H) |
Ether-linked OCH₂ | 3.86 | t (2H) |
Aromatic NH₂ (broad) | 5.66 | br s (2H) |
Aromatic H (C₅) | 6.40 | s (1H) |
Aromatic H (C₂) | 6.89 | s (1H) |
The ¹³C NMR spectrum (DMSO-d₆) includes peaks at:
Carbon Environment | δ (ppm) |
---|---|
Aromatic C (C₅) | 117.06 |
Aromatic C (C₂) | 118.76 |
Nitrile (C≡N) | 120.96 |
Aromatic C (C₄) | 148.63 |
Methoxy (OCH₃) | 153.62 |
Ether-linked OCH₂ | 156.07 |
Data sourced from synthetic protocols and spectral analyses.
The IR spectrum (KBr pellet) exhibits characteristic peaks:
Functional Group | Wavenumber (cm⁻¹) | Intensity |
---|---|---|
N–H (amine) | 3310 | Broad |
C–H (aliphatic) | 2955 | Weak |
C≡N (nitrile) | 2225* | Strong |
C–O (methoxy/ether) | 1250–1050 | Strong |
Aromatic C=C | 1637, 1612 | Medium |
*Inferred from nitrile functional group.
The ESI-MS spectrum shows a molecular ion peak at m/z 292 [M+H]⁺, consistent with the molecular weight (291.35 + 1). Fragmentation patterns align with cleavage of the morpholinopropoxy side chain and retention of the benzonitrile core.
No X-ray crystallography data are reported for this compound in the literature. Structural confirmation relies on NMR and IR correlations.
The amine group (NH₂) and morpholine oxygen likely participate in hydrogen bonding, though experimental evidence is limited.
No density functional theory (DFT) or conformational studies are documented. The structure is validated through synthetic and spectroscopic data.
The retrosynthetic analysis of 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile involves strategic disconnection approaches to identify viable synthetic pathways [1]. This compound serves as a key intermediate in the synthesis of pharmaceutical compounds, most notably gefitinib, an anticancer drug [2]. The primary disconnection points for this molecule focus on the morpholinopropoxy side chain and the amino group, which can be derived from corresponding nitro precursors [3].
From a retrosynthetic perspective, 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile can be traced back to simpler starting materials through two main disconnection pathways [4]:
Disconnection of the morpholinopropoxy group leads to 2-amino-4-methoxy-5-hydroxybenzonitrile and 3-morpholinopropyl halide (typically chloride or bromide) [5].
Disconnection of the amino group leads to 2-nitro-4-methoxy-5-(3-morpholinopropoxy)benzonitrile, which can undergo reduction [6].
The retrosynthetic analysis must consider the reactivity and compatibility of functional groups present in the molecule [4]. The cyano group, being sensitive to certain reducing conditions, necessitates careful selection of reagents for the nitro reduction step [7]. Similarly, the installation of the morpholinopropoxy group requires conditions that avoid interference with other functional groups .
The conversion of 2-nitro-4-methoxy-5-(3-morpholinopropoxy)benzonitrile to 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile represents a critical step in the synthetic pathway . Several reduction strategies have been developed, each with specific advantages depending on reaction conditions and scale [7].
Catalytic hydrogenation using palladium catalysts offers an efficient approach for the selective reduction of the nitro group while preserving the cyano functionality [10]. This method typically employs hydrogen gas at moderate pressures (1-5 atmospheres) in the presence of palladium on carbon (Pd/C) catalyst [11]. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species, before yielding the desired amine product [12].
Chemical reduction methods using metal/acid systems provide alternatives when catalytic hydrogenation is not feasible [13]. Iron or zinc in acidic media can selectively reduce the nitro group without affecting the cyano group [11]. However, these methods often require careful pH control to prevent side reactions [7].
Transfer hydrogenation represents another valuable approach, utilizing hydrogen donors such as ammonium formate or hydrazine in the presence of palladium catalysts [14]. This method eliminates the need for pressurized hydrogen gas, offering safety advantages for laboratory-scale synthesis [10].
The selection of an appropriate nitro reduction strategy depends on factors including scale, available equipment, and the presence of other functional groups [11]. For industrial applications, catalytic hydrogenation is often preferred due to its scalability and atom economy [14].
The installation of the morpholinopropoxy group onto the aromatic scaffold represents another key synthetic step . This transformation typically involves the reaction of a phenolic precursor with a suitably functionalized morpholine derivative [15].
The most common approach utilizes 3-chloropropylmorpholine (or the corresponding bromide) as the alkylating agent . The reaction proceeds through nucleophilic substitution, with the phenoxide anion acting as the nucleophile . Base-mediated conditions, often employing potassium carbonate or sodium hydroxide in polar aprotic solvents, facilitate this transformation [16].
An alternative strategy involves the use of 3-hydroxypropylmorpholine in conjunction with coupling reagents such as Mitsunobu conditions [15]. This approach can be advantageous when working with sensitive substrates that might be incompatible with strongly basic conditions [17].
The regioselectivity of the alkylation step can be controlled through the use of protecting groups or by exploiting the inherent reactivity differences between multiple hydroxyl groups [18]. In the case of 2-amino-4-methoxy-5-hydroxybenzonitrile, the para-hydroxyl group relative to the methoxy substituent typically exhibits enhanced nucleophilicity, facilitating selective alkylation .
Palladium-catalyzed reactions play a significant role in the synthesis of 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile and related compounds [19]. These transformations offer advantages in terms of mild reaction conditions, functional group tolerance, and high selectivity [7].
The reduction of the nitro group to an amino group can be efficiently catalyzed by palladium systems [12]. Palladium on carbon (Pd/C) represents the most commonly employed catalyst for this transformation, typically used at loadings of 5-10% by weight [10]. The reaction proceeds through a series of electron and proton transfer steps, with the palladium surface facilitating hydrogen activation and subsequent reduction of the nitro group [7].
For more challenging substrates, specialized palladium catalysts have been developed [13]. These include palladium hydroxide (Pearlman's catalyst) and palladium on various supports such as alumina or barium sulfate [20]. These modified catalysts can offer enhanced selectivity for nitro reduction in the presence of other reducible groups [12].
The mechanism of palladium-catalyzed nitro reduction involves initial coordination of the nitro group to the palladium surface, followed by sequential addition of hydrogen atoms [10]. This process generates nitroso and hydroxylamine intermediates before yielding the final amine product [7]. The presence of the cyano group in the substrate necessitates careful control of reaction conditions to prevent over-reduction [13].
Phase-transfer catalysis (PTC) offers significant advantages for certain steps in the synthesis of 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile, particularly for the installation of the morpholinopropoxy group [21]. This methodology facilitates reactions between reagents in immiscible phases, typically an aqueous phase containing an inorganic base and an organic phase containing the substrate [22].
Quaternary ammonium salts, such as tetrabutylammonium bromide or benzyltriethylammonium chloride, serve as effective phase-transfer catalysts for the alkylation of phenolic compounds with alkyl halides [16]. These catalysts transport the phenoxide anion from the aqueous phase into the organic phase, where it can react with the alkylating agent [22].
The application of PTC in the synthesis of 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile offers several advantages [21]:
The mechanism of PTC involves the formation of ion pairs between the quaternary ammonium cation and the phenoxide anion, facilitating transport across the phase boundary [16]. Once in the organic phase, the phenoxide undergoes nucleophilic substitution with the alkyl halide, regenerating the phase-transfer catalyst for subsequent cycles [22].
Solvent selection plays a crucial role in optimizing the synthesis of 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile, influencing reaction rates, selectivity, and product isolation [23]. The choice of solvent must consider factors such as reagent solubility, reaction mechanism, and downstream processing requirements [24].
For the nitro reduction step, protic solvents such as alcohols (methanol, ethanol) or mixed aqueous systems are commonly employed [23]. These solvents facilitate hydrogen transfer and stabilize charged intermediates formed during the reduction process [10]. In contrast, the installation of the morpholinopropoxy group typically utilizes polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, or acetonitrile [24].
The impact of solvent polarity on reaction kinetics has been extensively studied [23]. Polar solvents generally accelerate nucleophilic substitution reactions by stabilizing charged transition states and intermediates [23]. For the alkylation of phenolic compounds, the rate enhancement in polar aprotic solvents can be attributed to decreased solvation of the nucleophile, increasing its reactivity [24].
Reaction kinetics studies have demonstrated that the nitro reduction follows pseudo-first-order kinetics with respect to the substrate concentration when hydrogen is present in excess [10]. The rate-determining step typically involves the initial reduction of the nitro group to the nitroso intermediate [7]. For the alkylation step, second-order kinetics are generally observed, with the reaction rate dependent on both the phenoxide and alkyl halide concentrations [24].
Solvent effects on reaction selectivity must also be considered [23]. In the nitro reduction step, careful solvent selection can minimize over-reduction of the cyano group [10]. Similarly, for the alkylation reaction, the choice of solvent can influence the ratio of O-alkylation versus N-alkylation products [24].
Temperature and pressure represent critical parameters for optimizing the synthesis of 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile, particularly for the catalytic hydrogenation step [25]. These parameters significantly influence reaction rates, selectivity, and catalyst performance [26].
For the catalytic hydrogenation of the nitro group, temperature effects are multifaceted [25]. Higher temperatures generally accelerate reaction rates by increasing molecular collisions and overcoming activation energy barriers [27]. However, excessive temperatures can lead to reduced selectivity and potential reduction of the cyano group [26]. Optimal temperature ranges typically fall between 25-60°C, balancing reaction rate with selectivity [25].
Pressure effects are particularly relevant for hydrogenation reactions using gaseous hydrogen [26]. Increased hydrogen pressure enhances hydrogen solubility in the reaction medium, thereby increasing the availability of hydrogen at the catalyst surface [28]. This typically results in faster reaction rates and can influence the reaction pathway [26]. For the selective reduction of nitro groups in the presence of cyano functionalities, moderate hydrogen pressures (1-5 atmospheres) are generally employed [28].
The relationship between temperature and pressure follows principles described by the Arrhenius equation and reaction kinetics theory [27]. As temperature increases, the reaction rate constant increases exponentially, while pressure effects are more linear in nature [25]. The combined optimization of these parameters is essential for developing efficient and selective processes [26].
For the morpholinopropoxy group installation, temperature effects primarily influence reaction rates and potential side reactions [27]. Higher temperatures accelerate the nucleophilic substitution but may also promote competing elimination reactions when using alkyl halides [25]. Pressure effects are less significant for this step, as it typically involves liquid-phase reactions [27].
The purification of 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile presents significant challenges in industrial-scale production, requiring efficient and cost-effective techniques to achieve the high purity levels demanded by pharmaceutical applications [29]. Several purification methods have been developed and optimized for this compound [30].
Crystallization represents a primary purification technique, offering advantages in terms of scalability and efficiency [29]. The selection of appropriate solvent systems is critical, with mixed solvent systems often providing optimal results [30]. Typical solvent combinations include ethanol/water or acetone/hexane, which exploit solubility differences between the target compound and impurities [29].
Chromatographic techniques, while less common for large-scale production, play an important role in achieving high-purity material [30]. Flash chromatography using silica gel or reverse-phase media can effectively separate closely related impurities [29]. For industrial applications, continuous chromatography systems such as simulated moving bed (SMB) technology offer enhanced throughput and reduced solvent consumption [30].
Filtration and washing protocols are essential components of the purification strategy [29]. The selection of appropriate washing solvents can significantly impact the removal of colored impurities and inorganic salts [30]. Sequential washing with different solvents often provides superior results compared to single-solvent approaches [29].
Recrystallization from suitable solvents represents the final purification step for obtaining pharmaceutical-grade material [30]. This process typically involves dissolving the crude product in a minimum volume of hot solvent, followed by controlled cooling to induce crystallization [29]. Seeding with high-purity crystals can enhance nucleation and crystal growth, leading to improved purity and yield [30].
Impurity profiling represents a critical aspect of industrial-scale production of 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile, particularly given its application as a pharmaceutical intermediate [31]. Comprehensive characterization and control of impurities are essential for ensuring product quality and regulatory compliance [32].
The major impurities associated with 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile can be classified into several categories [31]:
Advanced analytical techniques are employed for comprehensive impurity profiling [32]. High-performance liquid chromatography (HPLC) with ultraviolet or mass spectrometric detection serves as the primary method for quantitative analysis of organic impurities [31]. Nuclear magnetic resonance spectroscopy provides structural information for impurity identification, while inductively coupled plasma techniques are used for metal residue analysis [32].
Regulatory guidelines establish acceptable limits for various impurity classes [31]. For pharmaceutical intermediates, individual unknown impurities are typically limited to 0.10%, with total impurities not exceeding 0.50% [32]. Metal residues, particularly palladium from catalytic processes, are subject to stringent limits due to potential toxicity concerns [31].